Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo-
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Overview
Description
Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo- is a derivative of norbornadiene, a bicyclic hydrocarbon. This compound is characterized by the presence of two bromine atoms attached to the second and sixth positions of the bicyclo[2.2.1]hepta-2,5-diene structure. It is a valuable intermediate in organic synthesis and has applications in various fields, including chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo- typically involves the bromination of norbornadiene. The reaction is carried out by treating norbornadiene with bromine in an inert solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination. The product is then purified through recrystallization or distillation.
Industrial Production Methods
On an industrial scale, the production of Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo- follows similar principles but is optimized for large-scale operations. Continuous flow reactors and automated systems are employed to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The double bonds in the bicyclic structure can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Electrophilic Addition: Electrophiles such as hydrogen halides (HCl, HBr) or halogens (Cl2, Br2) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Addition Products: Saturated or partially saturated derivatives of the original compound.
Oxidation Products: Compounds with increased oxidation states, such as carboxylic acids or ketones.
Reduction Products: Compounds with reduced double bonds or bromine atoms replaced by hydrogen.
Scientific Research Applications
Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo- involves its interaction with various molecular targets. The bromine atoms and double bonds in the structure make it reactive towards nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to changes in their chemical and physical properties. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: The parent compound without bromine atoms.
Bicyclo[2.2.1]hepta-2,5-diene, 2,3-dibromo-: A similar compound with bromine atoms at different positions.
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: A derivative with additional functional groups.
Uniqueness
Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo- is unique due to the specific positioning of the bromine atoms, which influences its reactivity and applications. The compound’s structure allows for selective reactions, making it a valuable intermediate in organic synthesis and research.
Properties
CAS No. |
183476-22-4 |
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Molecular Formula |
C7H6Br2 |
Molecular Weight |
249.93 g/mol |
IUPAC Name |
2,6-dibromobicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C7H6Br2/c8-6-2-4-1-5(6)7(9)3-4/h2-5H,1H2 |
InChI Key |
QFTDKDCLMNNXDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=C(C1C(=C2)Br)Br |
Origin of Product |
United States |
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